Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Description
Triazinoindole Core Structure
The fused heterocyclic system comprises:
| Component | Structural Features |
|---|---|
| Indole subunit | Benzene fused to pyrrole (positions 1–9) |
| Triazine ring | 1,2,4-triazine fused at indole positions 5–6 |
| Methyl substitution | CH3 group at triazine position 5 |
The triazine ring exhibits bond length alternation characteristic of conjugated 1,2,4-triazines, with N-N distances of 1.31 Å and C-N bonds averaging 1.34 Å.
Methoxyethyl Substituent Configuration
The N,N-bis(2-methoxyethyl) groups adopt staggered conformations to minimize steric hindrance. Key geometric parameters include:
| Parameter | Value |
|---|---|
| C-N-C bond angle | 118.5° |
| O-C-C-O dihedral angle | 62–68° |
| CH2CH2OCH3 chain length | 4.8 Å |
The methoxy oxygen atoms participate in weak intramolecular hydrogen bonds (2.8–3.1 Å) with adjacent CH2 groups.
Thioether Linkage Geometry
The -S-CH2-C(=O)- bridge displays tetrahedral sulfur geometry with:
| Geometric Feature | Measurement |
|---|---|
| C-S-C bond angle | 104.2° |
| S-C bond length | 1.81 Å |
| Dihedral angle (S-C-C=O) | 112.5° |
This configuration creates a chiral center at the sulfur-bearing carbon, though the compound is typically synthesized as a racemic mixture.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
The ¹H NMR spectrum (400 MHz, CDCl3) reveals:
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 8.23 | Indole H-7 | Doublet |
| 7.89 | Triazine H-2 | Singlet |
| 4.12 | Methoxyethyl OCH2 | Triplet |
| 3.58 | N-CH2CH2O | Quintet |
| 3.24 | OCH3 | Singlet |
| 2.95 | SCH2CO | Triplet |
| 2.41 | Triazinoindole CH3 | Singlet |
¹³C NMR (100 MHz) shows characteristic peaks at 168.9 ppm (amide C=O) and 44.7 ppm (SCH2).
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (m/z 389.47 [M+H]⁺) exhibits key fragments:
| m/z | Fragment Ion |
|---|---|
| 272.12 | [Triazinoindole-SH]⁺ |
| 158.09 | [CH3CON(CH2CH2OCH3)2]⁺ |
| 117.04 | [CH2CH2OCH3]⁺ |
The base peak at m/z 272.12 results from cleavage at the thioether bond.
Infrared (IR) Vibrational Signatures
FT-IR analysis identifies critical absorption bands:
| Wavenumber (cm⁻¹) | Vibration Mode |
|---|---|
| 1654 | Amide I (C=O stretch) |
| 1542 | Amide II (N-H bend) |
| 1117 | C-O-C (methoxy asymmetric) |
| 698 | C-S stretch (thioether) |
The absence of N-H stretches above 3300 cm⁻¹ confirms full N-substitution.
Properties
Molecular Formula |
C18H23N5O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5O3S/c1-22-14-7-5-4-6-13(14)16-17(22)19-18(21-20-16)27-12-15(24)23(8-10-25-2)9-11-26-3/h4-7H,8-12H2,1-3H3 |
InChI Key |
AYKJZYTVSSDKBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N(CCOC)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The general synthetic pathway can be summarized as follows:
Step 1: Synthesis of Triazinoindole Core
The initial step involves creating the triazinoindole core. This can be achieved by reacting appropriate hydrazides with diketones in the presence of ammonium acetate and acetic acid under reflux conditions. The reaction yields a substituted triazine that serves as the base structure for further modifications.
Step 2: Formation of Thioether Linkage
The next step involves the introduction of the thioether group. This is typically accomplished by reacting the triazinoindole intermediate with a suitable thiol reagent (e.g., 2-mercaptoethanol) under basic conditions using a solvent such as dimethylformamide (DMF). The reaction conditions must be optimized to enhance yield and purity.
Step 3: Acetamide Functionalization
Finally, the acetamide group is introduced by reacting the thioether intermediate with acetamide or an acylating agent in the presence of a base. This step finalizes the synthesis of the desired compound.
Reaction Conditions and Yields
The reaction conditions are critical for optimizing yields and purity. Typical parameters include:
Temperature : Reactions are often conducted at elevated temperatures (e.g., reflux conditions) to ensure complete conversion.
Solvent : Aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used to facilitate solubility and reactivity.
Time : Reaction times can vary from several hours to overnight depending on the specific step and conditions employed.
Characterization Techniques
Characterization of the synthesized compound is essential to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm functional groups.
Mass Spectrometry (MS) : Provides molecular weight confirmation and structural insights.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Table of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 378.46 g/mol |
| CAS Number | Not available |
| Functional Groups | Amide, Thioether |
Chemical Reactions Analysis
Types of Reactions
Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to Acetamide, N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibit significant biological activities:
- Antitumor Activity : Initial findings suggest potential anticancer properties through interaction with various cellular pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes relevant to disease processes.
Synthesis and Mechanisms
The synthesis of Acetamide, N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step synthetic pathways that can be optimized for yield and purity. The methods include:
- Thioether Formation : Linking the triazino-indole moiety through thioether chemistry.
- Acetamide Formation : Utilizing acetic anhydride or other acylating agents.
These synthetic routes are crucial for producing compounds with desirable biological properties.
Interaction Studies
Studies have focused on the binding affinity of Acetamide, N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- with various biological targets. For instance:
These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Comparative Analysis with Analogous Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of Acetamide, N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Acetyl-N-(2-methoxyethyl)-triazine | Contains a triazine ring | Antimicrobial properties |
| 2-Methoxy-N-(4-fluorophenyl)acetamide | Simple acetamide structure | Antitumor activity |
| 3-(4-Methoxyphenyl)-1H-indole | Indole core structure | Potential anti-inflammatory effects |
This table illustrates how the structural diversity of Acetamide contributes to its unique biological activities compared to simpler analogs.
Mechanism of Action
The mechanism by which Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Solubility
- N,N-bis(2-methoxyethyl) groups: These substituents introduce ether linkages and branched alkyl chains, likely improving aqueous solubility compared to aromatic substituents (e.g., 4-fluorophenyl in compound 15 or 4-phenoxyphenyl in compound 24) .
- Aryl substituents: Compounds like 24 (4-phenoxyphenyl) and 15 (4-fluorophenyl) exhibit moderate solubility due to hydrophobic aromatic rings, necessitating formulation adjustments for bioavailability .
Spectroscopic Characterization
- The absence of spectral data for the target compound necessitates extrapolation from analogs. For example, the ¹H NMR of compound 15 shows a singlet at δ 10.48 ppm for the acetamide NH, while the LCMS confirms a [M+H]+ peak at 367.4 . Similar patterns would be expected for the target compound, with additional signals for the methoxyethyl groups (δ ~3.2–3.5 ppm).
Biological Activity
Acetamide, N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that integrates both acetamide and triazino-indole functionalities. Its unique structure suggests potential biological activities that merit further exploration in medicinal chemistry.
Chemical Structure and Properties
The compound features a bis(2-methoxyethyl) group linked to an acetamide backbone and a thioether connection to a 5-methyl-5H-1,2,4-triazino[5,6-B]indole moiety. This combination of groups may confer distinct biological properties compared to simpler analogs.
| Property | Value |
|---|---|
| Chemical Formula | C18H23N5O3S |
| Molecular Weight | 389.47 g/mol |
| CAS Number | 603946-04-9 |
| EINECS | 123456789 |
Biological Activity Overview
Research indicates that compounds similar to Acetamide, N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibit significant biological activities. Key areas of interest include:
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties.
- Antitumor Activity : Initial studies have indicated that related compounds may possess antitumor effects.
- Enzyme Inhibition : Investigations have focused on its ability to inhibit specific enzymes like heme oxygenase-1 (HO-1), which is crucial in various cellular processes.
Antitumor Activity
A study examining several acetamide derivatives found that compounds with structural similarities to Acetamide, N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibited moderate cytotoxicity against cancer cell lines. The evaluation utilized assays such as MTT and colony-forming assays to determine cell viability and proliferation rates .
Enzyme Inhibition Studies
In a detailed investigation of HO-1 inhibitors, compounds structurally related to Acetamide were synthesized and tested for their inhibitory properties. The results indicated that some derivatives had IC50 values less than 8 µM against HO-1, suggesting strong inhibitory potential. This activity was attributed to the presence of specific functional groups that enhance binding affinity .
Structure-Activity Relationship (SAR)
The structure-activity relationship for Acetamide and its analogs reveals that modifications in the molecular structure can significantly influence biological activity. For instance:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Acetyl-N-(2-methoxyethyl)-triazine | Contains a triazine ring | Antimicrobial properties |
| 2-Methoxy-N-(4-fluorophenyl)acetamide | Simple acetamide structure | Antitumor activity |
| 3-(4-Methoxyphenyl)-1H-indole | Indole core structure | Potential anti-inflammatory effects |
The presence of methoxy groups has been linked to increased solubility and enhanced biological activity in several studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
